molecular formula C21H23N5O2S B2790133 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 886962-72-7

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2790133
CAS No.: 886962-72-7
M. Wt: 409.51
InChI Key: DGEXOVNCRWZYLM-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazine derivative family, which has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 409.5 g/mol. The compound features a triazine ring that is known for its biological reactivity due to the presence of nitrogen atoms within the ring structure. The unique combination of functional groups—including thioether and amide—contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H23N5O2SC_{21}H_{23}N_{5}O_{2}S
Molecular Weight409.5 g/mol
CAS Number886961-77-9

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown efficacy against various pathogens. For instance, studies have demonstrated that triazine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains through mechanisms involving disruption of cell wall biosynthesis and interference with metabolic pathways .

Cytotoxicity Studies

The cytotoxic potential of this compound has been assessed against various cancer cell lines. Notably, derivatives with similar structures have exhibited IC50 values indicating moderate to high cytotoxicity against breast cancer cells (MCF-7). For example, compounds in related studies showed IC50 values ranging from 7.1 μM to above 15 μM against these cell lines . This suggests that modifications in the triazine structure can enhance or diminish cytotoxic effects.

The proposed mechanisms by which triazine derivatives exert their biological effects include:

  • DNA Intercalation : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Nitric Oxide Production : Certain analogs have been shown to induce nitric oxide production in bacterial cells, which could contribute to their antimicrobial activity .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial activity of triazine derivatives, This compound was tested against several pathogens. The results indicated a significant reduction in bacterial load compared to control groups. The mechanism was attributed to the inhibition of mycolic acid synthesis in M. tuberculosis under anaerobic conditions .

Cytotoxicity Evaluation

Another investigation evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The study highlighted that structural modifications significantly impacted cytotoxicity levels. Compounds with specific substitutions on the aromatic rings showed enhanced activity against MCF-7 cells .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-4-7-16(8-5-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-9-6-14(2)10-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEXOVNCRWZYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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